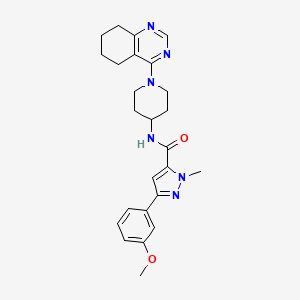
3-(3-methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H30N6O2 and its molecular weight is 446.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a novel small molecule that has garnered interest for its potential biological activities, particularly in the fields of cancer research and neurology. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C22H28N4O2, with a molar mass of approximately 368.49 g/mol. It features a complex structure that includes a pyrazole ring, a methoxyphenyl group, and a tetrahydroquinazoline moiety, which are believed to contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases involved in cell proliferation and survival pathways. For instance, inhibitors targeting Polo-like kinase 1 (Plk1) have demonstrated significant anticancer properties by disrupting mitotic progression in cancer cells .
- Histamine Receptor Modulation : The tetrahydroquinazoline component suggests potential activity at histamine receptors, specifically H3 receptors, which play a role in neurotransmitter regulation. Compounds with similar structures have been identified as selective H3 receptor antagonists .
- Anti-inflammatory Activity : Pyrazole derivatives often exhibit anti-inflammatory properties. The presence of the methoxy group may enhance this effect by modulating inflammatory pathways.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds:
- Cell Proliferation Inhibition : In vitro studies have shown that compounds with related structures can significantly inhibit the proliferation of various cancer cell lines. The inhibition of Plk1 has been associated with reduced cell viability in cancer models .
- Apoptosis Induction : Compounds targeting specific kinases have also been linked to the induction of apoptosis in cancer cells, suggesting that this compound may similarly trigger programmed cell death through kinase inhibition.
Neurological Effects
The modulation of histamine receptors could imply potential benefits in neurological disorders:
- Cognitive Enhancement : H3 receptor antagonists have been noted for their ability to enhance cognitive functions and memory retention in animal models. This suggests that the compound may have applications in treating cognitive deficits associated with neurodegenerative diseases.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-30-23(15-22(29-30)17-6-5-7-19(14-17)33-2)25(32)28-18-10-12-31(13-11-18)24-20-8-3-4-9-21(20)26-16-27-24/h5-7,14-16,18H,3-4,8-13H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPGQNJAWQHIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













